Bazedoxifene Bis-|A-D-Glucuronide
Description
Overview of Glucuronidation as a Phase II Biotransformation Pathway in Xenobiotic and Endogenous Compound Metabolism
Glucuronidation stands as a cornerstone of Phase II biotransformation, a crucial set of metabolic reactions that living organisms employ to process foreign compounds (xenobiotics) and endogenous substances. drughunter.comupol.cz This process involves the conjugation of a substrate with a polar, ionic group, rendering the molecule more water-soluble and thus more easily excretable from the body. drughunter.comnih.gov
The primary objective of Phase II metabolism is to detoxify and facilitate the elimination of various substances, including drugs, toxins, and metabolic byproducts. upol.czwikipedia.org By adding a glucuronic acid moiety, a derivative of glucose, to a lipophilic (fat-soluble) compound, its polarity is significantly increased. wikipedia.orgresearchgate.net This transformation is essential for preventing the accumulation of potentially harmful substances in tissues and promoting their renal or biliary excretion. researchgate.netflinders.edu.au While generally considered a detoxification pathway, some glucuronide conjugates can be biologically active and contribute to the pharmacological or toxicological effects of the parent compound. nih.gov
Role of UDP-Glucuronosyltransferases (UGTs) in Drug Metabolism and Detoxification
The enzymatic catalysts driving glucuronidation are the UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This superfamily of enzymes is responsible for covalently linking glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a substrate containing a suitable functional group, such as a hydroxyl, carboxyl, amino, or thiol group. flinders.edu.aunih.gov
UGTs are membrane-bound proteins primarily located in the endoplasmic reticulum of cells, with the highest concentration and diversity found in the liver, the body's main detoxification organ. flinders.edu.aucapes.gov.br However, UGTs are also expressed in various extra-hepatic tissues, including the intestine, kidneys, and brain, highlighting their widespread importance in systemic and local metabolism. flinders.edu.aunih.gov The UGT enzyme family is categorized into subfamilies, with UGT1A and UGT2B being particularly instrumental in the metabolism of a vast array of drugs. flinders.edu.aucapes.gov.br
Context of Bazedoxifene (B195308) Metabolism and its Glucuronide Conjugates in Academic Research
Following oral administration, bazedoxifene undergoes extensive metabolism, with glucuronidation being the principal pathway. nih.govnih.gov Research has identified two primary monoglucuronide metabolites: bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide. nih.govresearchgate.net In vitro studies using human liver and intestinal microsomes have shown that while both metabolites are formed, bazedoxifene-4'-glucuronide is the predominant metabolite in the liver, whereas both are major metabolites in the intestine. nih.gov
Several UGT isoforms have been identified as key players in the glucuronidation of bazedoxifene. The most active isoforms involved are UGT1A1, UGT1A8, and UGT1A10. ingentaconnect.comnih.gov Notably, UGT1A8 and UGT1A10 are primarily expressed in the gastrointestinal tract, further emphasizing the importance of intestinal metabolism in the disposition of bazedoxifene. nih.govresearchgate.net
Significance of Bazedoxifene Bis-alpha-D-Glucuronide within Comprehensive Metabolic Profiling
While the monoglucuronides of bazedoxifene are the most extensively studied metabolites, the existence of Bazedoxifene Bis-α-D-Glucuronide represents a further step in the metabolic cascade. The formation of a bis-glucuronide, where two glucuronic acid molecules are attached to the parent compound, signifies a more comprehensive detoxification process, further increasing the molecule's polarity and facilitating its excretion.
The identification and characterization of such metabolites are crucial for a complete understanding of a drug's metabolic fate. Comprehensive metabolic profiling, which aims to identify all significant metabolites, is essential for several reasons:
Understanding Clearance Mechanisms: It helps to elucidate the complete pathways by which a drug is eliminated from the body.
Assessing Potential Drug-Drug Interactions: Knowledge of all metabolic pathways can help predict potential interactions with co-administered drugs that may inhibit or induce the same metabolic enzymes. nih.gov
Evaluating Metabolite Activity: It allows for the investigation of whether metabolites possess any pharmacological or toxicological activity. nih.gov
The detection and analysis of Bazedoxifene Bis-α-D-Glucuronide in metabolic studies, often achieved through techniques like liquid chromatography-tandem mass spectrometry, provide a more complete picture of bazedoxifene's biotransformation. nih.govresearchgate.net This comprehensive view is vital for regulatory assessment and for optimizing the therapeutic use of the drug.
Data Tables
Table 1: Key UGT Isoforms Involved in Bazedoxifene Glucuronidation
| UGT Isoform | Primary Location of Expression | Role in Bazedoxifene Metabolism | Reference |
| UGT1A1 | Liver, Intestine | Major enzyme involved in the formation of both bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. | ingentaconnect.comnih.gov |
| UGT1A8 | Intestine | Significantly contributes to the first-pass metabolism of bazedoxifene in the gut. | nih.govnih.gov |
| UGT1A10 | Intestine | Plays a key role in the intestinal glucuronidation of bazedoxifene. | nih.govnih.gov |
Table 2: Major Bazedoxifene Metabolites
| Metabolite | Site of Predominant Formation | Relative Plasma Concentration | Reference |
| Bazedoxifene-4'-glucuronide | Liver | Lower than bazedoxifene-5-glucuronide | nih.gov |
| Bazedoxifene-5-glucuronide | Intestine, Liver | Approximately 10-fold higher than unchanged bazedoxifene | nih.gov |
| Bazedoxifene Bis-α-D-Glucuronide | N/A | N/A |
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N2O15/c1-22-28-20-27(57-42-36(50)32(46)34(48)38(59-42)40(53)54)14-15-29(28)44(21-23-6-10-25(11-7-23)55-19-18-43-16-4-2-3-5-17-43)30(22)24-8-12-26(13-9-24)56-41-35(49)31(45)33(47)37(58-41)39(51)52/h6-15,20,31-38,41-42,45-50H,2-5,16-19,21H2,1H3,(H,51,52)(H,53,54)/t31-,32-,33-,34-,35+,36+,37-,38-,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPLVZPGUJCCCC-FOIJVJNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432138 | |
| Record name | Bazedoxifene Bis-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328933-67-1 | |
| Record name | WAY-14522 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazedoxifene Bis-|A-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-14522 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGU18138S7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Formation and Kinetic Characterization of Bazedoxifene Glucuronides
Identification of Key UDP-Glucuronosyltransferase Isoforms Involved in Bazedoxifene (B195308) Glucuronidation
In vitro studies utilizing human liver and intestinal microsomes, as well as recombinant human UGT isoforms, have been instrumental in identifying the specific enzymes responsible for bazedoxifene glucuronidation. These investigations have highlighted the differential roles of various UGTs in the formation of bazedoxifene's two primary monoglucuronide metabolites: bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide.
Roles of UGT1A1, UGT1A8, and UGT1A10 in Bazedoxifene Conjugation
Research has consistently demonstrated that UGT1A1, UGT1A8, and UGT1A10 are the principal isoforms involved in the glucuronidation of bazedoxifene. ingentaconnect.com UGT1A1, primarily expressed in the liver, and UGT1A8 and UGT1A10, which are predominantly found in the gastrointestinal tract, all exhibit significant catalytic activity towards bazedoxifene. ingentaconnect.comnih.gov
Studies using recombinant UGTs have shown that UGT1A1 and UGT1A8 are capable of forming both bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. nih.gov In contrast, UGT1A10 appears to exclusively form the 4'-glucuronide. nih.gov The expression of UGT1A8 and UGT1A10 in the intestine suggests their crucial role in the extensive first-pass metabolism of orally administered bazedoxifene. nih.gov Furthermore, the common UGT1A1*28 polymorphism has been shown to significantly impact the metabolic clearance of bazedoxifene, indicating the clinical relevance of UGT1A1 in its metabolism. nih.gov
Contribution of Other UGT Isoforms
While UGT1A1, UGT1A8, and UGT1A10 are the major players, other UGT isoforms have been investigated for their potential contribution to bazedoxifene glucuronidation. Studies involving a panel of recombinant UGTs have explored the activity of isoforms such as UGT1A3, UGT1A7, UGT1A9, UGT2B7, and UGT2B15.
Some research indicates that UGT1A3, UGT1A9, and UGT2B7 can also contribute to the formation of bazedoxifene glucuronides, albeit to a lesser extent than the primary isoforms. nih.govnih.gov For instance, certain studies on other compounds have shown that these enzymes are involved in glucuronidation processes in the liver and other tissues. nih.govnih.gov However, for bazedoxifene specifically, the catalytic activities of these minor isoforms are generally considered to be significantly lower than those of UGT1A1, UGT1A8, and UGT1A10.
Quantitative Kinetic Analysis of Bazedoxifene Glucuronide Formation
Determination of Apparent Michaelis-Menten Parameters (K_m, V_max) for Mono-glucuronides
The kinetics of bazedoxifene glucuronidation generally follow the Michaelis-Menten model, which describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The two main parameters of this model are the Michaelis constant (K_m) and the maximum velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Kinetic parameters for the formation of bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide have been determined in human liver and intestinal microsomes, as well as with individual recombinant UGT isoforms. doi.org
For the formation of bazedoxifene-4'-glucuronide , the reported K_m values ranged from 5.1 to 33.1 μM across liver, duodenum, and jejunum microsomes and the UGT1A1, UGT1A8, and UGT1A10 isoforms. doi.org The corresponding V_max values for this metabolite ranged from 0.8 to 2.9 nmol/min/mg of protein. doi.org
For bazedoxifene-5-glucuronide , the K_m values were found to be between 2.5 and 11.1 μM in duodenum and jejunum microsomes and with UGT1A8 and UGT1A10. doi.org The V_max values for this glucuronide ranged from 0.1 to 1.2 nmol/min/mg of protein. doi.org Notably, due to low turnover, the K_m and V_max values for the formation of bazedoxifene-5-glucuronide could not be determined in liver microsomes and with the UGT1A1 isoform. doi.org
| Enzyme Source | Metabolite | K_m (μM) | V_max (nmol/min/mg protein) |
| UGT1A1 | Bazedoxifene-4'-glucuronide | 11.3 | 0.8 |
| Bazedoxifene-5-glucuronide | ND | ND | |
| UGT1A8 | Bazedoxifene-4'-glucuronide | 33.1 | 2.9 |
| Bazedoxifene-5-glucuronide | 2.5 | 0.1 | |
| UGT1A10 | Bazedoxifene-4'-glucuronide | 6.6 | 1.1 |
| Bazedoxifene-5-glucuronide | 7.4 | 0.1 | |
| Liver Microsomes | Bazedoxifene-4'-glucuronide | 5.4 | 1.9 |
| Bazedoxifene-5-glucuronide | ND | ND | |
| Duodenum Microsomes | Bazedoxifene-4'-glucuronide | 8.5 | 2.4 |
| Bazedoxifene-5-glucuronide | 11.1 | 1.2 | |
| Jejunum Microsomes | Bazedoxifene-4'-glucuronide | 5.1 | 1.2 |
| Bazedoxifene-5-glucuronide | 5.1 | 0.5 |
ND: Not Determined due to low turnover. Data sourced from in vitro studies. doi.org
Intrinsic Clearance Values for Bazedoxifene Glucuronide Formation
Intrinsic clearance (CL_int) is a measure of the catalytic efficiency of an enzyme for a particular substrate and is calculated as the ratio of V_max to K_m. chapman.edu It represents the theoretical volume of biological fluid that is completely cleared of the drug per unit of time by a given amount of enzyme, in the absence of physiological limitations like blood flow.
The intrinsic clearance values for the formation of bazedoxifene-4'-glucuronide by UGT1A8 and UGT1A10, as well as by duodenum and jejunum microsomes, were found to be 2.2, 11.8, 2.6, and 2.4-fold higher, respectively, than those for the formation of bazedoxifene-5-glucuronide. doi.org This indicates a preferential formation of the 4'-glucuronide over the 5-glucuronide, particularly by the intestinal UGTs. doi.org The significant reduction in the intrinsic metabolic clearance of both bazedoxifene metabolites in individuals with the UGT1A128/28 genotype further underscores the importance of this parameter in understanding inter-individual variability in drug response. nih.gov
Site-Specific Glucuronidation on the Bazedoxifene Scaffold: Indole (B1671886) Hydroxyl vs. Phenyl Hydroxyl Positions
Bazedoxifene possesses two potential sites for glucuronidation: the hydroxyl group at the 5-position of the indole ring and the hydroxyl group at the 4'-position of the phenyl ring. The regioselectivity of the UGT enzymes determines which of these sites is preferentially conjugated with glucuronic acid.
In vitro studies have shown that both bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide are formed in human hepatocytes and in liver and intestinal microsomes. doi.org However, the relative abundance of these two metabolites differs between tissues. In intestinal microsomes, both glucuronides are major metabolites. doi.org Conversely, in liver microsomes and hepatocytes, bazedoxifene-4'-glucuronide is the predominant metabolite. doi.org This suggests a higher rate of glucuronidation at the phenyl hydroxyl position in the liver compared to the indole hydroxyl position. The higher intrinsic clearance for the formation of the 4'-glucuronide further supports the finding that this position is the more favored site for glucuronidation. doi.org
In Vitro Models for Enzymatic Glucuronidation Research
The study of bazedoxifene glucuronidation relies on several established in vitro models that replicate the metabolic environment of key human tissues. These models are crucial for identifying metabolites, determining the enzymes responsible, and characterizing the kinetics of their formation.
Human Liver Microsomes and Cryopreserved Hepatocytes
Human liver microsomes and cryopreserved hepatocytes are standard tools for investigating hepatic metabolism. researchgate.net In studies using these models, bazedoxifene is metabolized to form two glucuronide conjugates. psu.edu Within the liver, bazedoxifene-4'-glucuronide is identified as the predominant metabolite, while the formation of bazedoxifene-5-glucuronide is significantly lower. researchgate.netpsu.edu This suggests that the UGT enzymes highly expressed in the liver have a strong preference for the 4'-hydroxyl group of the bazedoxifene molecule. The kinetic parameters for the formation of bazedoxifene-4'-glucuronide have been determined in liver microsomes, but the low turnover rate for bazedoxifene-5-glucuronide often prevents accurate kinetic characterization in this system. psu.edu
Intestinal Microsomes (Duodenum, Jejunum, Ileum)
The intestine plays a significant role in the first-pass metabolism of many orally administered drugs, and bazedoxifene is no exception. Studies utilizing intestinal microsomes from different segments—the duodenum, jejunum, and ileum—reveal a different metabolic profile compared to the liver. In these tissues, both bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide are formed as major metabolites. researchgate.netpsu.edu This indicates that the UGT enzymes present in the intestinal wall, which differ in expression and activity from those in the liver, are capable of efficiently conjugating both the 4'- and 5-hydroxyl positions of bazedoxifene. psu.edu
Recombinant Human UDP-Glucuronosyltransferase Enzymes
To pinpoint the specific enzymes responsible for bazedoxifene's metabolism, researchers use recombinant human UGT enzymes, which are individual UGT isoforms expressed in cell lines. This approach has identified UGT1A1, UGT1A8, and UGT1A10 as the three most active isoforms in the glucuronidation of bazedoxifene. psu.edu
Bazedoxifene-4'-glucuronide formation is most efficiently catalyzed by UGT1A1, UGT1A8, and UGT1A10. Other isoforms, including UGT1A3, UGT1A7, UGT1A9, UGT2B7, and UGT2B15, show some, albeit weaker, activity. psu.edu
Bazedoxifene-5-glucuronide formation is also catalyzed by multiple isoforms, including UGT1A1, UGT1A3, 1A7, 1A8, 1A9, and 1A10, with UGT1A10 demonstrating the highest catalytic activity for this metabolite. psu.edu
Interestingly, the ratio of the 4'-glucuronide to the 5-glucuronide varies significantly among the different UGT isoforms, highlighting their distinct substrate specificities. psu.edu
Kinetic Parameters for Bazedoxifene Glucuronide Formation
The following tables summarize the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of bazedoxifene's two primary glucuronide metabolites in various human in vitro systems.
Table 1: Kinetic Parameters for Bazedoxifene-4'-glucuronide Formation
| Enzyme System | Km (μM) | Vmax (nmol/min/mg protein) |
| Liver Microsomes | 33.1 | 2.9 |
| Duodenum Microsomes | 18.6 | 2.5 |
| Jejunum Microsomes | 15.1 | 2.9 |
| UGT1A1 | 5.1 | 0.8 |
| UGT1A8 | 15.4 | 1.1 |
| UGT1A10 | 11.8 | 1.1 |
| Data sourced from scientific literature. psu.edu |
Table 2: Kinetic Parameters for Bazedoxifene-5'-glucuronide Formation
| Enzyme System | Km (μM) | Vmax (nmol/min/mg protein) |
| Duodenum Microsomes | 11.1 | 1.2 |
| Jejunum Microsomes | 5.1 | 0.5 |
| UGT1A8 | 2.5 | 0.1 |
| UGT1A10 | 7.4 | 0.1 |
| Formation in liver microsomes and by UGT1A1 was too low to determine kinetic parameters. psu.edu |
Comparative Enzymology of Bazedoxifene Glucuronidation Across Research Species (e.g., mouse, rat, monkey)
Preclinical studies are essential for drug development, and understanding species differences in metabolism is critical for extrapolating animal data to humans. nih.govnih.gov While bazedoxifene has been evaluated in animal models such as rats and monkeys, detailed public data on the direct comparison of glucuronide metabolite profiles across these species is limited. nih.gov
General studies on drug glucuronidation consistently highlight significant interspecies differences in the expression and activity of UGT enzymes. nih.govnih.govresearchgate.net These differences can lead to variations in both the rate of metabolism and the types of conjugates formed. nih.govmdpi.com
Qualitative and Quantitative Differences in Metabolite Profiles and Predominant Conjugates
Without specific comparative studies on bazedoxifene, one must infer potential differences based on general knowledge of species-specific drug metabolism. For instance, studies with other compounds show that the intrinsic clearance via glucuronidation in intestinal microsomes can vary significantly between humans, rats, dogs, and monkeys, with no single animal model consistently matching human metabolism for all substrates. nih.govresearchgate.net
A major difference has been observed between in vivo outcomes in humans and in vitro findings. In women who have taken bazedoxifene orally, the major circulating metabolite is bazedoxifene-5-glucuronide. psu.edu This contrasts with in vitro results from human liver microsomes and hepatocytes, where bazedoxifene-4'-glucuronide is the main product. psu.edu This discrepancy highlights the critical role of extrahepatic metabolism, particularly intestinal glucuronidation by enzymes like UGT1A8 and UGT1A10, in determining the ultimate metabolic fate of bazedoxifene in vivo. psu.edu The extrapolation of metabolic data from animal models like rats and monkeys to humans therefore requires caution, as the balance between hepatic and intestinal metabolism can differ substantially. nih.govnih.gov
Structural Elucidation and Characterization of Bazedoxifene Glucuronide Conjugates
Advanced Analytical Strategies for Metabolite Identification
The identification of bazedoxifene (B195308) metabolites, which are often present in complex biological matrices, relies on advanced analytical strategies. These methods provide the sensitivity and specificity required to detect and structurally define the glucuronide conjugates.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for studying drug metabolism. sciex.com It allows for the detection, identification, and structural analysis of drug metabolites with high sensitivity and accuracy. sciex.comsciex.com
High-resolution liquid chromatography-mass spectrometry (LC-MS) is an essential tool for profiling bazedoxifene glucuronides in biological samples like human urine and plasma. nih.govnih.gov The chromatographic separation is critical as it resolves different isomers that may be isobaric (having the same mass). doi.org For instance, a reversed-phase high-performance liquid chromatography (HPLC) method can be developed to separate bazedoxifene and its glucuronide metabolites. researchgate.net Validated LC-MS/MS methods have been established for the quantification of bazedoxifene in human plasma, with calibration curves covering ranges such as 0.1–20 ng/mL. nih.gov These high-resolution methods enable the detection of not only the parent drug but also its various conjugated metabolites, with bazedoxifene glucuronide being identified as the predominant metabolite in urine. nih.gov
Tandem mass spectrometry (MS/MS) is employed to obtain structural information about the detected metabolites. nih.gov In this technique, the precursor ion corresponding to the metabolite of interest is selected and then fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov
A characteristic fragmentation pattern for glucuronide conjugates is the neutral loss of 176 Da, which corresponds to the mass of the glucuronic acid moiety. doi.orgresearchgate.net For both bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide, which have a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 647, MS/MS analysis shows a prominent product ion at m/z 471. doi.org This indicates the loss of the glucuronic acid group and the formation of the aglycone (bazedoxifene). doi.org Other common product ions observed for bazedoxifene itself, such as those at m/z 252 and 126, are also present in the MS/MS spectra of its glucuronides. doi.org While highly informative, the MS/MS spectra produced by CID for the different bazedoxifene glucuronide isomers are often very similar, making it difficult to determine the precise site of conjugation based on this data alone. doi.orgresearchgate.net
To overcome the limitations of conventional CID, advanced dissociation techniques like Higher-Energy C-trap Dissociation (HCD) and Electron-Activated Dissociation (EAD) are increasingly being used for metabolite identification. nih.gov EAD, in particular, is valuable because it can provide more detailed structural information by inducing fragmentation through different pathways than CID. sciex.comsciex.com This technique can generate unique fragment ions that are crucial for the definitive identification of modification sites, which is often a challenge with glucuronide conjugates. nih.gov By preserving labile bonds and generating orthogonal fragmentation patterns, EAD allows for a more confident structural assignment and differentiation of isomers, which is critical for localizing the exact attachment point of the glucuronic acid on the bazedoxifene molecule. nih.govtechnologynetworks.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of Glucuronides
While MS techniques are powerful, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of molecules, including drug metabolites. nih.gov Directly coupled HPLC-NMR spectroscopy can be used to isolate and characterize glucuronide isomers from biological fluids like urine. nih.gov The identification of positional isomers and anomers is achieved by analyzing the 1H NMR spectra, focusing on the chemical shifts and spin-spin coupling patterns of the protons. nih.gov This method allows for the definitive assignment of the conjugation site, providing conclusive evidence to differentiate between isomers such as bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. nih.gov
Structural Isomer Differentiation: Bazedoxifene-4'-Glucuronide vs. Bazedoxifene-5-Glucuronide
The differentiation between the two primary monoglucuronide metabolites of bazedoxifene, BZA-4'-glucuronide and BZA-5-glucuronide, presents an analytical challenge. doi.org As established, their mass spectra and fragmentation patterns obtained via conventional MS/MS are nearly identical, precluding differentiation by this method alone. doi.orgresearchgate.net
The primary method for distinguishing these two isomers is through their chromatographic behavior. doi.org Using HPLC, BZA-4'-glucuronide and BZA-5-glucuronide can be separated based on their different retention times. doi.org The definitive identification is then confirmed by comparing these retention times with those of authentic, synthetically produced reference standards for each isomer. doi.org Studies have shown that in vitro, BZA-4'-glucuronide is the main metabolite in liver microsomes and hepatocytes, while both isomers are major metabolites in intestinal microsomes. doi.org
Characterization of Bazedoxifene Bis-α-D-Glucuronide
The metabolic fate of bazedoxifene in the human body is predominantly characterized by extensive glucuronidation, a phase II metabolic process that enhances the water solubility of the compound, thereby facilitating its excretion. nih.govdrugbank.com This process leads to the formation of various glucuronide conjugates. While monoglucuronides are the most commonly reported metabolites, the presence of multiple hydroxyl groups on the parent bazedoxifene molecule allows for the formation of a bis-glucuronide conjugate.
Molecular Formula and Mass Analysis (C42H50N2O15, 822.8 g/mol )
The molecular formula for Bazedoxifene Bis-α-D-Glucuronide is C42H50N2O15, corresponding to a molecular mass of approximately 822.8 g/mol . This structure results from the covalent attachment of two glucuronic acid moieties to the parent bazedoxifene molecule.
The parent bazedoxifene has a molecular formula of C30H34N2O3. Glucuronidation involves the transfer of a glucuronic acid group (C6H8O6) from the activated co-factor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to an acceptor site on the substrate. The formation of the bis-glucuronide involves two such additions. Mass spectrometry analysis of bazedoxifene's primary monoglucuronide metabolites, Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide, confirms the addition of a single glucuronic acid moiety, with both metabolites producing a protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 647. doi.org The addition of a second glucuronic acid moiety would increase the mass by another 176.12 g/mol , consistent with the molecular mass of the bis-glucuronide.
Table 1: Molecular Properties of Bazedoxifene and its Glucuronide Conjugates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Bazedoxifene (Parent) | C30H34N2O3 | 470.61 |
| Bazedoxifene Monoglucuronide | C36H42N2O9 | 646.74 epa.govaxios-research.com |
| Bazedoxifene Bis-α-D-Glucuronide | C42H50N2O15 | 822.85 |
Elucidation of Multiple Glucuronidation Sites on the Parent Compound
In vitro studies using human liver and intestinal microsomes have been instrumental in identifying the specific sites on the bazedoxifene molecule that undergo glucuronidation. psu.edunih.gov These studies have demonstrated that bazedoxifene is metabolized to two primary monoglucuronides: Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide. doi.orgpsu.edunih.gov This indicates the presence of at least two phenolic hydroxyl groups on the parent compound that are susceptible to conjugation with glucuronic acid.
The formation of these two distinct monoglucuronides confirms the existence of multiple reactive sites for this metabolic pathway. The enzymes responsible for this transformation are primarily members of the uridine diphosphate (UDP) glucuronosyltransferase (UGT) superfamily, specifically UGT1A1, UGT1A8, and UGT1A10. psu.edunih.gov While UGT1A1, predominantly found in the liver, favors the formation of the 4'-glucuronide, the extrahepatic UGT1A8 and UGT1A10 enzymes, which are mainly expressed in the intestines, show significant activity in forming both the 4'- and 5-glucuronides. psu.edu The existence of these two sites allows for the possibility of sequential glucuronidation events, leading to the formation of the Bazedoxifene Bis-glucuronide, where both the 4'- and 5-hydroxyl positions are conjugated.
Table 2: Major Glucuronidation Metabolites of Bazedoxifene
| Metabolite | Site of Glucuronidation | Primary Enzyme(s) | Primary Location of Formation |
| Bazedoxifene-4'-glucuronide | 4'-hydroxyl group | UGT1A1, UGT1A8, UGT1A10 psu.edu | Liver, Intestine doi.orgpsu.edupsu.edu |
| Bazedoxifene-5-glucuronide | 5-hydroxyl group | UGT1A8, UGT1A10 psu.edu | Intestine nih.govpsu.edu |
Stereochemical Considerations for the Glucuronide Linkages
The stereochemistry of the glycosidic bond formed during glucuronidation is a critical aspect of the conjugate's structure. The enzymatic reaction catalyzed by UDP-glucuronosyltransferases (UGTs) is known to proceed via an SN2-type reaction mechanism. nih.gov This mechanism involves a nucleophilic attack by the acceptor atom (in this case, the oxygen of the hydroxyl group on bazedoxifene) on the anomeric C1 carbon of the UDP-glucuronic acid donor molecule.
This process results in an inversion of the stereochemical configuration at the anomeric carbon. Since the glucuronic acid in the activated UDPGA co-substrate has an α-configuration, the resulting glycosidic bond in the metabolite will have a β-configuration. Consequently, the standard products of drug glucuronidation are β-D-glucuronides. This is supported by the chemical nomenclature found in scientific literature and commercial standards, which identify the metabolites as "Bazedoxifene 4'-β-D-Glucuronide" and "Bazedoxifene Bis-β-D-Glucuronide". clearsynth.comchemicalbook.com Furthermore, the cleavage of these conjugates in the gut to release the active drug is carried out by the β-glucuronidase enzyme, which is specific for the β-glycosidic linkage. nih.govillinois.edu Therefore, while the outline specifies an α-linkage, the established biochemical pathway of glucuronidation strongly indicates that the resulting Bazedoxifene Bis-glucuronide possesses β-D-glucuronide linkages.
Stability and Interconversion of Bazedoxifene Glucuronide Metabolites in Research Systems
Stability of Glucuronide Conjugates in Biological Matrices In Vitro
The integrity of bazedoxifene (B195308) glucuronide measurements can be compromised by the inherent instability of these conjugates in biological samples. Factors such as pH, temperature, and the presence of endogenous enzymes can lead to their degradation, impacting the reliability of research findings.
| Factor | Influence on Glucuronide Stability | General Recommendations for Sample Handling |
| pH | Can lead to hydrolysis of the glucuronide bond, especially at physiological or alkaline pH. currentseparations.com | Maintain samples at an appropriate pH, often acidic, to minimize hydrolysis. |
| Temperature | Higher temperatures accelerate the rate of chemical degradation and enzymatic activity. nih.govinvivohealthcare.com | Store and transport biological samples at low or frozen temperatures. invivohealthcare.com |
Endogenous β-glucuronidases, which are present in various mammalian tissues and body fluids, pose a significant challenge to the integrity of glucuronide measurements in biological samples. nih.gov These enzymes can cleave the glucuronic acid moiety from the parent compound, leading to an underestimation of the glucuronide conjugate and an overestimation of the aglycone. The activity of these enzymes is influenced by several factors, including the source of the biological matrix (e.g., liver, kidney, intestine) and the specific conditions of sample handling and storage. invivohealthcare.com To ensure accurate quantification of glucuronide metabolites, it is often necessary to inhibit the activity of endogenous β-glucuronidases through the addition of specific inhibitors or by maintaining samples at low temperatures. nih.gov
Enzymatic Deconjugation by Beta-Glucuronidases
β-glucuronidases are enzymes that catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glucuronide conjugates. nih.gov This enzymatic deconjugation plays a crucial role in the metabolism and disposition of many drugs, including bazedoxifene.
Both human and bacterial β-glucuronidases are involved in the deconjugation of glucuronide metabolites. Human β-glucuronidase is primarily a lysosomal enzyme found in various tissues. nih.gov In contrast, a significant amount of β-glucuronidase activity is found within the gut, originating from the resident microbiota. nih.gov These bacterial enzymes, often referred to as gut microbial β-glucuronidases (gmGUS), can have different substrate specificities and catalytic activities compared to their human counterparts. nih.gov For example, studies have shown that long-term administration of a combination of conjugated estrogens and bazedoxifene can lead to a significant decrease in murine fecal β-glucuronidase activity. illinois.edunih.gov This suggests that the composition and activity of the gut microbiome can be modulated by such treatments, which in turn affects the metabolism of estrogen-related compounds. sciencedaily.com The bacterial enzymes in the gut belong to different families, including Bacteroidaceae, Clostridiaceae, and Lactobacillaceae, all of which can contribute to the deconjugation process. nih.gov The pH optima of these enzymes can also differ; for instance, plant-derived β-glucuronidase has a pH optimum of 5.0, while the bacterial enzyme from E. coli is more active at a neutral pH. nih.gov
| Enzyme Source | Location | Key Characteristics | Relevance to Bazedoxifene Metabolism |
| Human β-glucuronidase | Lysosomes of various tissues nih.gov | Part of the endogenous metabolic machinery. | Involved in the systemic processing of bazedoxifene glucuronides. |
| Bacterial β-glucuronidase (gmGUS) | Gastrointestinal tract nih.gov | High diversity and abundance in gut microbiota; can be modulated by drug administration. nih.govsciencedaily.com | Plays a key role in the enterohepatic recycling of bazedoxifene by deconjugating metabolites in the gut. nih.govnih.gov |
Potential for Acyl Migration in Acyl Glucuronide Analogs (General Mechanistic Consideration)
While Bazedoxifene Bis-|A-D-Glucuronide is an ether glucuronide, it is important to consider the reactivity of other types of glucuronide conjugates, such as acyl glucuronides, which are formed from drugs containing a carboxylic acid group. tandfonline.com Acyl glucuronides are known to be chemically unstable and can undergo intramolecular rearrangement through a process called acyl migration. currentseparations.comnih.gov In this process, the acyl group moves from its initial 1-β position on the glucuronic acid ring to other positions, such as C-2, C-3, or C-4, forming various positional isomers. currentseparations.comnih.gov
This rearrangement is significant because the resulting isomers are generally not substrates for β-glucuronidase and can be more reactive, potentially leading to covalent binding with proteins. tandfonline.com The rate of acyl migration is influenced by the chemical structure of the aglycone and the pH of the environment, with higher pH values often promoting the reaction. nih.govtandfonline.com This phenomenon highlights the complex chemical behavior of glucuronide metabolites and the need for careful analytical method development to separate and quantify these different isomeric forms. currentseparations.com Although not directly applicable to the ether glucuronide of bazedoxifene, this consideration is crucial for researchers working with drugs that form acyl glucuronide metabolites.
Advanced Analytical Methodologies for Bazedoxifene Glucuronide Research
Optimized Liquid Chromatography Parameters for Glucuronide Separation
The separation of bazedoxifene (B195308) and its glucuronide metabolites is a critical first step in their analysis. Given the structural similarities and varying polarities of the parent drug and its conjugated forms, optimized liquid chromatography (LC) is essential for achieving the necessary resolution for accurate quantification and characterization.
Application of Reversed-Phase HPLC and UHPLC with Appropriate Mobile Phases
Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques for the analysis of bazedoxifene and its metabolites. These methods utilize a nonpolar stationary phase, typically C18-bonded silica, and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.
For the separation of bazedoxifene and its glucuronides, a gradient elution is typically employed. This involves a gradual change in the mobile phase composition, starting with a higher proportion of a weak, polar solvent (e.g., water with an acidic modifier) and increasing the proportion of a stronger, less polar organic solvent (e.g., acetonitrile (B52724) or methanol). This approach allows for the effective elution of both the highly polar glucuronides and the less polar parent compound within a single analytical run.
A typical mobile phase composition for the analysis of bazedoxifene and its metabolites includes an aqueous component, often acidified with formic acid or acetic acid to improve peak shape and ionization efficiency for mass spectrometry, and an organic modifier like acetonitrile. The use of UHPLC, with its smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times.
Interactive Table 1: Example Liquid Chromatography Parameters for Bazedoxifene Glucuronide Analysis
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 10 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Ion-Suppressed Reversed-Phase Conditions for Improved Resolution
The acidic nature of the glucuronic acid moieties in bazedoxifene glucuronides means that their retention on a reversed-phase column can be highly dependent on the pH of the mobile phase. Under neutral or basic conditions, the carboxyl group of the glucuronide is deprotonated, making the molecule highly polar and resulting in poor retention.
Quantitative Analytical Approaches for Glucuronide Metabolites
Accurate quantification of bazedoxifene glucuronides is crucial for understanding the pharmacokinetic profile of the parent drug. Direct and indirect methods are employed, with a strong preference for direct quantification to ensure accuracy and specificity.
Direct Quantification using LC-MS/MS with Tandem Mass Spectrometry.researchgate.netnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the direct quantification of drug metabolites, including bazedoxifene glucuronides, in biological samples. researchgate.netnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection and quantification of analytes at very low concentrations even in complex matrices like plasma and urine. researchgate.net
In a typical LC-MS/MS workflow, the analytes are first separated by HPLC or UHPLC and then introduced into the mass spectrometer. The precursor ion, corresponding to the molecular weight of the bazedoxifene glucuronide, is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as the combination of precursor and product ion masses is unique to the analyte of interest. For bazedoxifene glucuronides, a common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da).
Validation of such methods typically involves assessing linearity, accuracy, precision, and the limit of quantification (LOQ). For instance, a validated method for bazedoxifene and its glucuronide in human urine demonstrated linearity over a range of 0.5 to 200 ng/mL with a limit of detection below 0.2 ng/mL. researchgate.net
Interactive Table 2: Example Tandem Mass Spectrometry Parameters for Bazedoxifene Glucuronide Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bazedoxifene | 471.2 | 112.1 | 35 |
| Bazedoxifene-5-glucuronide | 647.3 | 471.2 | 20 |
| Bazedoxifene-4'-glucuronide (B602037) | 647.3 | 471.2 | 20 |
| Bazedoxifene Bis-glucuronide | 823.4 | 647.3 | 25 |
Semi-Quantitative Approaches Utilizing Response Factors for Analogs.researchgate.netnih.govchromatographytoday.com
In early drug discovery or when authentic standards of metabolites are unavailable, semi-quantitative approaches can be employed. researchgate.net One such method involves the use of response factors. nih.govchromatographytoday.com The response factor is the ratio of the signal intensity (e.g., peak area from an LC-MS analysis) to the concentration of the analyte. chromatographytoday.com
In the absence of a standard for Bazedoxifene Bis-|A-D-Glucuronide, a relative response factor (RRF) can be determined using the parent drug, bazedoxifene, or a mono-glucuronide as a surrogate standard. nih.gov This involves comparing the MS response of the surrogate standard at a known concentration to the response of the bis-glucuronide metabolite in the sample. While this method is less accurate than direct quantification with an authentic standard, it can provide a reasonable estimate of the metabolite's concentration, which is often sufficient for preliminary pharmacokinetic assessments. researchgate.net It is important to acknowledge that differences in ionization efficiency between the analyte and the surrogate can lead to under- or overestimation of the actual concentration. nih.gov
Strategies for Comprehensive Glucuronide Profiling in Complex Biological Samples
To gain a complete picture of bazedoxifene metabolism, it is essential to perform comprehensive profiling to identify all potential glucuronide metabolites in biological samples. This requires advanced analytical strategies that can handle the complexity of biological matrices and the diversity of potential metabolites.
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, is a powerful tool for metabolite profiling. nih.govnih.gov HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown metabolite and distinguish it from endogenous interferences. researchgate.net
Data-dependent acquisition methods are often used in HRMS for metabolite profiling. In this approach, the instrument performs a full scan to detect all ions present in the sample. When an ion's intensity exceeds a predefined threshold, the instrument automatically switches to a product ion scan to obtain fragmentation data for that specific ion. This allows for the untargeted identification of potential metabolites.
Specialized data mining software can then be used to process the large datasets generated by HRMS. These tools can search for metabolites based on predicted biotransformations of the parent drug (e.g., glucuronidation, oxidation) and characteristic isotopic patterns or neutral losses in the MS/MS spectra. This comprehensive approach enables the identification of not only the major glucuronide metabolites but also minor and unexpected conjugation products of bazedoxifene.
Chemical Isotope Labeling and Dual-Filtering Approaches for Enhanced Sensitivity
The anticipated low concentrations of Bazedoxifene Bis-β-D-Glucuronide in biological samples necessitate highly sensitive and specific detection methods. Chemical isotope labeling and specialized mass spectrometry scanning techniques are powerful tools to meet this requirement.
Chemical Isotope Labeling: In metabolism studies, administering a stable isotope-labeled version of a drug is a definitive method for tracking all resultant metabolites. For instance, a study on bazedoxifene's metabolic disposition utilized [¹⁴C]bazedoxifene to trace its path and identify metabolites in plasma, urine, and feces. researchgate.net A similar approach using a stable isotope, such as ¹³C or ²H-labeled bazedoxifene, would be invaluable for bis-glucuronide research. The labeled drug and its metabolites, including the bis-glucuronide, would exhibit a characteristic mass shift compared to their unlabeled endogenous counterparts, creating a unique isotopic pattern that can be easily distinguished by high-resolution mass spectrometry (HRMS). cloudfront.net This allows for confident differentiation of drug-related material from background matrix noise, significantly enhancing detection sensitivity and aiding in structural elucidation.
Dual-Filtering Approaches: Modern mass spectrometry offers sophisticated scanning techniques to selectively identify compounds with specific structural features. For glucuronides, a common approach is to screen for a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) during tandem mass spectrometry (MS/MS) fragmentation. nih.gov For Bazedoxifene Bis-β-D-Glucuronide, a "dual-filtering" strategy could be exceptionally effective. This would involve two stages:
Filter I (Precursor Ion Scan): Screening for a neutral loss of 176.0321 Da to identify all mono-glucuronidated ions or a neutral loss of 352.0642 Da (representing two glucuronide groups) to specifically target the bis-glucuronide.
Filter II (Product Ion Scan): Confirming the presence of the bazedoxifene aglycone fragment ion (m/z 471) in the resulting product ion spectrum. doi.org
A recently developed strategy for global profiling of glucuronides utilizes derivatization with isotope-coded probes that target the carboxylic acid group of the glucuronic acid itself. nih.gov This creates specific diagnostic fragment ions during MS/MS analysis, providing another layer of filtering to confidently identify all glucuronidated metabolites, irrespective of the aglycone's structure. nih.gov Such an approach could be adapted to screen for all bazedoxifene conjugates, including the bis-glucuronide form.
Advanced Data Processing for Metabolite Screening and Annotation
The complexity of metabolomic data from biological samples requires advanced computational tools for effective screening and annotation. The identification of a potentially low-abundance metabolite like Bazedoxifene Bis-β-D-Glucuronide without a readily available analytical standard in every laboratory relies heavily on sophisticated data processing workflows.
The process begins with untargeted data acquisition using liquid chromatography-high resolution mass spectrometry (LC-HRMS). The resulting data, containing thousands of metabolic features, is then processed using specialized software. These platforms perform peak picking, alignment, and grouping of features that likely arise from the same compound (e.g., isotopes, adducts).
For the annotation of Bazedoxifene Bis-β-D-Glucuronide, the workflow would involve several key steps:
Mass-Based Search: Querying the processed data for the accurate mass of the expected metabolite. The molecular formula for Bazedoxifene Bis-β-D-Glucuronide is C₄₂H₄₈N₂O₁₅, which would yield a specific m/z value for its protonated ion [M+H]⁺.
Isotopic Pattern Matching: Verifying that the isotopic distribution of the candidate feature matches the theoretical distribution for its chemical formula.
Fragmentation Analysis: This is the most critical step for structural confirmation. The MS/MS spectrum of the candidate ion would be analyzed for fragmentation patterns characteristic of glucuronides. For Bazedoxifene Bis-β-D-Glucuronide, one would expect to see sequential losses of the glucuronic acid moieties (loss of 176 Da) and the appearance of the bazedoxifene aglycone ion at m/z 471. doi.org The fragmentation pattern of the known mono-glucuronides, Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide, serves as a crucial reference for this analysis. doi.org
The table below outlines the theoretical mass spectrometric properties that would be used in the data processing workflow to screen for and annotate Bazedoxifene Bis-β-D-Glucuronide.
| Parameter | Expected Value/Characteristic for Bazedoxifene Bis-β-D-Glucuronide |
|---|---|
| Molecular Formula | C₄₂H₄₈N₂O₁₅ |
| Monoisotopic Mass | 824.3058 Da |
| Protonated Ion [M+H]⁺ (m/z) | 825.3131 |
| Key MS/MS Fragments | m/z 649.2810 ([M+H-176]⁺, loss of one glucuronide) |
| m/z 473.2492 ([M+H-352]⁺, loss of two glucuronides, bazedoxifene aglycone + 2H) | |
| m/z 471.2335 (Bazedoxifene aglycone fragment) |
Sample Preparation Techniques Tailored for Hydrophilic Glucuronides
The high polarity of Bazedoxifene Bis-β-D-Glucuronide, conferred by the two hydrophilic glucuronic acid groups, requires careful selection of sample preparation techniques to ensure efficient extraction and removal of interfering matrix components like proteins and salts.
Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Considerations
Solid Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from complex matrices. nih.gov However, for highly hydrophilic compounds like bis-glucuronides, traditional reversed-phase (e.g., C18) SPE sorbents may provide poor retention. A more suitable approach would involve using modern polymeric sorbents with hydrophilic-lipophilic balanced (HLB) properties or mixed-mode anion exchange cartridges. nih.gov These sorbents can retain polar compounds more effectively from aqueous samples. For a bis-glucuronide, which contains two carboxylic acid groups, a mixed-mode sorbent combining anion exchange and reversed-phase mechanisms would be particularly effective for selective isolation from matrices like plasma or urine. invivochem.cn A study on the related compound raloxifene (B1678788) and its glucuronide metabolites successfully used a strong cation exchange (SCX) SPE plate, demonstrating the utility of mixed-mode phases. clearsynth.com
Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation method but is generally inefficient for extracting highly polar metabolites like glucuronides from aqueous biological fluids into an immiscible organic solvent. nih.gov A study analyzing bazedoxifene in plasma used LLE, but this was for the parent drug, not its highly polar glucuronides. Direct LLE for a bis-glucuronide would likely result in very low recovery.
Protein Precipitation and Direct Injection Strategies
Protein Precipitation (PPT): PPT is a simple and high-throughput method for removing the bulk of proteins from biological samples like plasma or serum. nih.gov It is often achieved by adding a water-miscible organic solvent, such as acetonitrile, or an acid, like trichloroacetic acid. nih.gov This technique is particularly useful in early-stage discovery and screening. For the analysis of bazedoxifene metabolites, PPT can be an effective first step. A study on cholecalciferol analysis mentioned using protein precipitation as part of its sample preparation. While PPT does not provide extensive cleanup and can leave other matrix components in the sample, its speed and simplicity make it a valuable tool, especially when combined with a robust and selective LC-MS/MS detection system. invivochem.cn
Direct Injection: For urine samples, where the protein concentration is typically low, a direct injection strategy can be employed. This method involves minimal sample handling—often just dilution and centrifugation—before injection into the LC-MS/MS system. A study focused on detecting bazedoxifene and its glucoconjugates in human urine for doping control successfully developed a method based on this principle. This approach maximizes throughput but can be prone to matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte. Therefore, the use of a stable isotope-labeled internal standard is crucial to compensate for these effects and ensure accurate quantification.
The following table compares the suitability of these sample preparation techniques for the analysis of Bazedoxifene Bis-β-D-Glucuronide.
| Technique | Pros for Bazedoxifene Bis-β-D-Glucuronide Analysis | Cons for Bazedoxifene Bis-β-D-Glucuronide Analysis |
|---|---|---|
| Solid Phase Extraction (SPE) | - High potential for selective extraction and cleanup using mixed-mode or HLB sorbents.
| - Method development can be complex.
|
| Liquid-Liquid Extraction (LLE) | - Simple and inexpensive. | - Very low recovery expected for a highly hydrophilic compound. nih.gov |
| Protein Precipitation (PPT) | - Fast, simple, and high-throughput. nih.gov | - Provides limited sample cleanup.
|
| Direct Injection | - Very fast and requires minimal sample manipulation.
| - Highest risk of matrix effects and ion suppression.
|
Computational and in Silico Modeling Approaches for Bazedoxifene Glucuronidation
Prediction of Glucuronidation Sites and Enzyme Affinity Using Computational Chemistry
Computational chemistry provides powerful tools for predicting the specific sites on a molecule that are most likely to undergo glucuronidation and for estimating the binding affinity of the molecule for various UDP-glucuronosyltransferase (UGT) enzymes. nih.gov These predictions are based on the molecule's electronic and steric properties. For bazedoxifene (B195308), in vitro studies have identified two primary sites of glucuronidation: the hydroxyl groups at the 4' and 5 positions of the molecule. psu.edu
The primary UGT enzymes involved in the glucuronidation of bazedoxifene have been identified through incubations with cDNA-expressed human UGT isozymes. psu.edu Among the twelve isoforms tested, UGT1A1, UGT1A8, and UGT1A10 demonstrated the highest activity. psu.edu UGT1A1, a major enzyme in the liver, predominantly catalyzes the formation of Bazedoxifene-4'-glucuronide (B602037). psu.edu Conversely, UGT1A8 and UGT1A10, which are primarily expressed in the intestines, show higher catalytic activity towards the formation of Bazedoxifene-5-glucuronide. psu.edu Other isoforms, including UGT1A3, UGT1A7, UGT1A9, 2B7, and 2B15, exhibited lower levels of activity. psu.edu
Computational methods, such as the analysis of atomic descriptors and the generation of artificial neural network classification models, can assign a likelihood score for a metabolic reaction to occur at each atom of a molecule. nih.gov These models can help to explain the observed regioselectivity of bazedoxifene's glucuronidation, where the 4'- and 5-hydroxyl groups are the preferred sites.
Table 1: UGT Isozyme Activity in Bazedoxifene Glucuronidation
| UGT Isozyme | Relative Activity | Primary Metabolite Formed | Primary Tissue Expression |
| UGT1A1 | High | Bazedoxifene-4'-glucuronide | Liver |
| UGT1A8 | High | Bazedoxifene-5-glucuronide | Intestines |
| UGT1A10 | High | Bazedoxifene-5-glucuronide | Intestines |
| UGT1A3 | Low to Moderate | Not specified | Not specified |
| UGT1A7 | Low to Moderate | Not specified | Not specified |
| UGT1A9 | Low to Moderate | Not specified | Liver |
| UGT2B7 | Low to Moderate | Not specified | Not specified |
| UGT2B15 | Low to Moderate | Not specified | Not specified |
| UGT1A4 | No Activity | N/A | Not specified |
| UGT1A6 | No Activity | N/A | Not specified |
| UGT2B4 | No Activity | N/A | Not specified |
| UGT2B17 | No Activity | N/A | Not specified |
This table is based on data from in vitro studies with recombinant human UGT enzymes. psu.edu
In Silico Models for Qualitative and Quantitative Prediction of Drug Glucuronidation Parameters
In silico models are essential for both the qualitative prediction of which metabolites will form and the quantitative prediction of their formation kinetics. nih.gov These models are becoming increasingly important in early drug development to screen candidates for desirable pharmacokinetic properties. nih.govnih.govelsevierpure.com
Qualitative prediction focuses on identifying the likely metabolic products. For bazedoxifene, in silico models can corroborate the experimental findings that Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide are the major metabolites. psu.edu
Quantitative prediction aims to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov These parameters are crucial for in vitro-in vivo extrapolation (IVIVE), which seeks to predict a drug's clearance in the body from in vitro data. nih.govelsevierpure.com Experimental studies have determined these kinetic parameters for bazedoxifene glucuronidation in various systems. For instance, the Km values for the formation of Bazedoxifene-4'-glucuronide are similar across liver, duodenum, and jejunum microsomes, as well as with the UGT1A1, UGT1A8, and UGT1A10 isozymes, ranging from 5.1 to 33.1 µM. psu.edu The Km values for Bazedoxifene-5-glucuronide formation range from 2.5 to 11.1 µM in the systems where its formation was quantifiable. psu.edu The Vmax values for Bazedoxifene-4'-glucuronide formation range from 0.8 to 2.9 nmol/(min·mg protein), while for Bazedoxifene-5-glucuronide, they range from 0.1 to 1.2 nmol/(min·mg protein). psu.edu In silico models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models like CoMFA and CoMSIA, can be developed to predict these kinetic parameters for new drug candidates based on their chemical structure. nih.gov
Table 2: Kinetic Parameters of Bazedoxifene Glucuronidation
| Metabolite | Enzyme System | Km (µM) | Vmax (nmol/min·mg protein) |
| Bazedoxifene-4'-glucuronide | Liver Microsomes | 5.1 - 33.1 | 0.8 - 2.9 |
| Bazedoxifene-4'-glucuronide | Duodenum Microsomes | 5.1 - 33.1 | 0.8 - 2.9 |
| Bazedoxifene-4'-glucuronide | Jejunum Microsomes | 5.1 - 33.1 | 0.8 - 2.9 |
| Bazedoxifene-4'-glucuronide | UGT1A1 | 5.1 - 33.1 | 0.8 - 2.9 |
| Bazedoxifene-4'-glucuronide | UGT1A8 | 5.1 - 33.1 | 0.8 - 2.9 |
| Bazedoxifene-4'-glucuronide | UGT1A10 | 5.1 - 33.1 | 0.8 - 2.9 |
| Bazedoxifene-5-glucuronide | Duodenum Microsomes | 2.5 - 11.1 | 0.1 - 1.2 |
| Bazedoxifene-5-glucuronide | Jejunum Microsomes | 2.5 - 11.1 | 0.1 - 1.2 |
| Bazedoxifene-5-glucuronide | UGT1A8 | 2.5 - 11.1 | 0.1 - 1.2 |
| Bazedoxifene-5-glucuronide | UGT1A10 | 2.5 - 11.1 | 0.1 - 1.2 |
Data represents ranges determined in various in vitro systems. Formation of Bazedoxifene-5-glucuronide was too low to determine kinetics in liver microsomes and with UGT1A1. psu.edu
Molecular Docking and Dynamics Simulations for Elucidating UGT-Substrate Binding Mechanisms
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and understand the interactions between a substrate, like bazedoxifene, and its metabolizing enzyme at an atomic level. researchgate.netresearchgate.net Since the three-dimensional structures of human UGTs are not fully resolved, homology modeling is often employed to create structural models based on the amino acid sequences of related proteins with known structures. nih.govbeilstein-journals.org
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net For bazedoxifene, docking studies could be performed with homology models of UGT1A1, UGT1A8, and UGT1A10 to elucidate why certain isoforms have a higher affinity and catalytic efficiency for its glucuronidation. psu.edu For example, docking could reveal how the active site of UGT1A1 favorably accommodates bazedoxifene for glucuronidation at the 4'-position, while the active sites of UGT1A8 and UGT1A10 favor the 5-position. psu.edu Docking studies have been successfully used to identify bazedoxifene as an inhibitor of other protein targets, demonstrating the utility of this approach. nih.gov
Molecular dynamics simulations provide a more dynamic picture of the binding process by simulating the movements of atoms in the protein-ligand complex over time. researchgate.netnih.govnih.govresearchgate.net These simulations can reveal conformational changes in the enzyme upon substrate binding and help to understand the stability of the binding pose predicted by docking. nih.gov MD simulations of bazedoxifene within the active sites of UGT enzymes could illuminate the dynamic nature of the interactions and provide a more accurate estimation of the binding free energy. nih.gov
Application of Machine Learning and Deep Learning for Predicting Glucuronidation Patterns
Machine learning (ML) and deep learning are rapidly emerging as transformative tools in drug discovery and development, with applications in predicting various ADME (absorption, distribution, metabolism, and excretion) properties, including glucuronidation. mdpi.comnih.gov These models are trained on large datasets of known drug molecules and their metabolic profiles to learn complex structure-activity relationships. researchgate.netbiorxiv.org
For predicting the glucuronidation patterns of bazedoxifene, ML models can be employed in several ways:
Site of Metabolism Prediction: ML models can be trained to predict the most likely sites of glucuronidation on a molecule with high accuracy, complementing the predictions from computational chemistry. nih.gov
Enzyme-Substrate Specificity: By integrating data on both the chemical structures of substrates and the properties of UGT enzymes, ML models can predict which UGT isoforms are most likely to metabolize a given compound. researchgate.net
Quantitative Predictions: ML algorithms, such as random forests and support vector machines, can be used to build models that predict quantitative parameters like Km and Vmax, or even the likelihood of a drug-drug interaction. mdpi.comnih.gov
Inhibition Prediction: ML models can be developed to predict whether a compound will act as an inhibitor of specific UGT isoforms, which is critical for assessing the risk of adverse drug interactions. researchgate.netnih.gov
The development of robust ML models for glucuronidation prediction requires large, high-quality datasets. mdpi.com As more data on the metabolism of diverse compounds by UGT enzymes becomes available, the predictive power of these models for new chemical entities like bazedoxifene will continue to improve, facilitating a more efficient and informed drug development process.
Perspectives and Future Research Directions on Bazedoxifene Bis Alpha D Glucuronide
Enhanced Methodologies for Isolation and Purification of Specific Bis-Glucuronide Isomers
The study of specific bazedoxifene (B195308) bis-glucuronide isomers is hampered by the difficulty in isolating and purifying these compounds. The presence of multiple potential sites for glucuronidation on the bazedoxifene molecule can lead to the formation of various isomers, each with potentially different biological activities and metabolic fates.
Future research should focus on developing more sophisticated and efficient methods for the separation of these isomers. Advanced chromatographic techniques, such as multidimensional high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), could offer higher resolution and selectivity. Furthermore, the development of affinity chromatography methods using specific antibodies or enzymes that recognize distinct glucuronide linkages could provide highly purified isomer preparations.
Table 1: Potential Advanced Techniques for Isomer Separation
| Technique | Principle | Potential Advantage for Bazedoxifene Bis-Glucuronide |
| Multidimensional HPLC | Utilizes two or more independent chromatographic columns with different separation mechanisms. | Enhanced resolution of structurally similar isomers. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering properties of both a gas and a liquid. | Faster separations and is a green technology. |
| Affinity Chromatography | Employs specific binding interactions between a stationary phase and the target molecule. | High selectivity for specific glucuronide isomers. |
Advanced Characterization of Stereochemical Configurations in Complex Glucuronides
Determining the precise three-dimensional structure, or stereochemistry, of bazedoxifene bis-alpha-D-glucuronide is crucial for understanding its interaction with enzymes and transporters. The anomeric configuration (alpha or beta) of the glucuronic acid linkage significantly influences the metabolite's properties.
Advanced analytical techniques are essential for this characterization. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information about the spatial proximity of atoms, helping to elucidate the stereochemistry. In addition, tandem mass spectrometry (MS/MS) can be used to define the point of attachment of the glucuronide moiety to the bazedoxifene nucleus. researchgate.net Chiral chromatography methods are also vital for separating and identifying different stereoisomers.
Development of Novel Biosynthetic Pathways for Enzymatic Synthesis of Bazedoxifene Bis-alpha-D-Glucuronide for Research Standards
The availability of pure, well-characterized Bazedoxifene Bis-alpha-D-Glucuronide is essential for research purposes, serving as a reference standard for analytical and metabolic studies. researchgate.net Chemical synthesis of such complex glucuronides can be challenging and may result in a mixture of isomers.
A promising future direction is the development of novel biosynthetic pathways using enzymatic synthesis. This approach utilizes specific UDP-glucuronosyltransferase (UGT) enzymes, the same enzymes responsible for glucuronidation in the body, to produce the desired metabolite. nih.gov By selecting or engineering UGTs with high regioselectivity and stereoselectivity, it is possible to synthesize specific isomers of Bazedoxifene Bis-alpha-D-Glucuronide. Enzyme membrane reactors, which allow for continuous synthesis and product removal, could be employed to scale up the production of these research standards. chimia.chchimia.ch
Integration of Omics Technologies for Systems-Level Understanding of Glucuronidation Pathways
To gain a comprehensive understanding of how bazedoxifene is metabolized, a systems-level approach is necessary. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a holistic view of the glucuronidation pathways involved. nih.gov
Genomics: Studying genetic variations in the UGT enzymes can help explain individual differences in bazedoxifene metabolism.
Proteomics: Quantifying the levels of different UGT enzymes and transporters in various tissues can shed light on the sites and rates of glucuronidation.
Metabolomics: Analyzing the full spectrum of metabolites in biological samples can identify all the glucuronide conjugates of bazedoxifene and track their fate in the body.
By integrating these large datasets, researchers can build computational models to predict how an individual will metabolize bazedoxifene, paving the way for personalized medicine. nih.gov
Role of Gut Microbiota in Modulation of Bazedoxifene Glucuronide Metabolism and Deconjugation Dynamics
Once excreted into the gut, bazedoxifene glucuronides are not necessarily eliminated. The gut microbiota, the vast community of microorganisms residing in the intestines, can play a crucial role in their fate. nih.govnih.gov Certain gut bacteria produce enzymes called β-glucuronidases, which can cleave the glucuronic acid from the parent compound. nih.govnih.gov This process, known as deconjugation, can regenerate the active bazedoxifene, which can then be reabsorbed into the bloodstream, a process known as enterohepatic recirculation. nih.gov
Future research needs to focus on several key areas:
Identifying the specific bacterial species and their β-glucuronidase enzymes that are most active in deconjugating bazedoxifene glucuronides.
Understanding how factors like diet and antibiotic use can alter the composition of the gut microbiota and, consequently, the metabolism of bazedoxifene. joslin.org
Investigating the therapeutic potential of modulating gut microbiota activity to either enhance the elimination or prolong the action of bazedoxifene.
Studies have shown that long-term administration of conjugated estrogens and bazedoxifene can decrease the activity of fecal β-glucuronidase. nih.gov This highlights the complex interplay between the drug, its metabolites, and the gut microbiome, which warrants further investigation.
Q & A
Basic Research Questions
Q. What are the key analytical methods for identifying and quantifying Bazedoxifene Bis-β-D-Glucuronide in biological matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy in complex matrices like plasma or fecal homogenates . β-Glucuronidase hydrolysis assays can differentiate conjugated metabolites from free Bazedoxifene .
- Data Interpretation : In human studies, >95% of circulating radioactivity post-Bazedoxifene administration corresponds to glucuronidated metabolites, with the bis-glucuronide form likely requiring specialized chromatographic separation due to structural similarity to mono-glucuronides .
Q. How is Bazedoxifene Bis-β-D-Glucuronide synthesized for reference standards in pharmacokinetic studies?
- Synthesis : Enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1/1A8) in vitro mimics physiological conjugation. Chemical synthesis involves protecting group strategies to target hydroxyl groups on Bazedoxifene for regioselective glucuronidation .
- Validation : Confirm purity (>95%) via nuclear magnetic resonance (NMR) and LC-MS, and cross-validate with commercial reference standards (e.g., TRC B129265) .
Advanced Research Questions
Q. What experimental models are suitable for studying the enterohepatic recirculation of Bazedoxifene Bis-β-D-Glucuronide?
- Models :
- In vitro : Caco-2 cell monolayers to assess intestinal permeability and efflux transporters (e.g., P-gp, BCRP) .
- In vivo : Bile duct-cannulated rodents to quantify fecal vs. biliary excretion. Humanized UGT mice can clarify interspecies metabolic differences .
Q. How does Bazedoxifene Bis-β-D-Glucuronide influence off-target pharmacological effects, such as IL-6/GP130 signaling inhibition?
- Mechanistic Insight : Computational docking shows Bazedoxifene competes with IL-6 for GP130 binding, disrupting STAT3 activation. The bis-glucuronide form may alter binding affinity due to steric hindrance from glucuronic acid moieties .
- Experimental Design :
- Use DARTS (Drug Affinity Responsive Target Stability) assays to confirm direct GP130 binding .
- Test metabolite activity in IL-6-dependent cell lines (e.g., SKOV3 ovarian cancer) with/without β-glucuronidase pretreatment to assess hydrolysis effects .
Q. What strategies resolve contradictions in cytochrome P450 (CYP) vs. UGT contributions to Bazedoxifene metabolism?
- Approach :
- CYP Inhibition Studies : Co-incubate Bazedoxifene with CYP inhibitors (e.g., ketoconazole) in hepatocytes. Minimal CYP-mediated oxidation is observed in humans (<5% of total metabolism) .
- UGT Phenotyping : Recombinant UGT isoforms (e.g., UGT1A1, 1A3) identify primary contributors to bis-glucuronide formation .
Methodological Challenges & Solutions
Q. How to optimize stability studies for Bazedoxifene Bis-β-D-Glucuronide under physiological conditions?
- Stability Protocols :
- Plasma : Add esterase inhibitors (e.g., sodium fluoride) to prevent enzymatic hydrolysis.
- pH Considerations : Test stability across pH 1–8 to simulate gastrointestinal transit. The bis-glucuronide is labile in acidic conditions, necessitating rapid sample processing .
Q. What in vitro systems best predict the pharmacokinetic interplay between Bazedoxifene and its bis-glucuronide metabolite?
- Systems :
- Hepatocyte Co-cultures : Primary human hepatocytes + Kupffer cells to model hepatic glucuronidation and efflux.
- Gut Microbiome Models : Anaerobic fecal incubations to quantify bacterial β-glucuronidase activity and metabolite reactivation .
Safety & Compliance
Q. What safety precautions are critical when handling Bazedoxifene Bis-β-D-Glucuronide in laboratory settings?
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for powder handling due to potential respiratory irritancy .
- Waste Management : Collect hydrolyzed metabolites in sealed containers for incineration; avoid aqueous disposal due to environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
